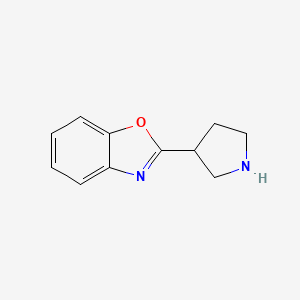

2-(Pyrrolidin-3-yl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQZNLFYFBJNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Analogs

Disclaimer: Extensive literature searches did not yield specific data for the compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole . The following technical guide is based on the most structurally and pharmacologically relevant analogs found: Benzoxazole-substituted Pyrrolidin-2-one derivatives . The primary mechanism of action identified for this class of compounds is the inhibition of Monoacylglycerol Lipase (MAGL). The data presented herein should be considered representative of this analog class and may not be directly applicable to this compound.

Core Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition

The primary mechanism of action for the studied benzoxazole-pyrrolidinone analogs is the inhibition of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2). This elevated 2-AG signaling is associated with analgesic and anti-inflammatory effects.

Furthermore, the inhibition of MAGL reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (e.g., PGE2 and PGD2).[1] In the context of cancer, MAGL activity provides cancer cells with free fatty acids (FFAs) that promote tumor growth and oncogenic signaling.[1] Therefore, MAGL inhibition also presents a potential strategy for anticancer therapy.[1]

Signaling Pathway of MAGL Inhibition

The following diagram illustrates the central role of MAGL in the endocannabinoid pathway and the consequences of its inhibition by benzoxazole-pyrrolidinone analogs.

Quantitative Data

The inhibitory potency of synthesized benzoxazole clubbed 2-pyrrolidinone derivatives against human monoacylglycerol lipase (MAGL) was determined, with the following compounds showing the highest activity.

| Compound ID | Substitution Pattern | IC50 (nM)[1] |

| 19 | 4-NO₂ phenyl | 8.4 |

| 20 | 4-SO₂NH₂ phenyl | 7.6 |

Experimental Protocols

Molecular Docking of Benzoxazole-Pyrrolidinone Analogs with MAGL

This protocol provides insight into the binding interactions between the compounds and the MAGL active site.

-

Software: Maestro (Schrödinger) with XP Glide docking module.

-

Target Preparation:

-

The crystal structure of the human MAGL protein is obtained from the Protein Data Bank.

-

The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

A receptor grid is generated around the catalytic triad (Ser122, Asp239, His269) of the active site.[1]

-

-

Ligand Preparation:

-

The 3D structures of the benzoxazole-pyrrolidinone analogs are built.

-

Ligands are prepared by generating possible ionization states at a physiological pH range.

-

-

Docking Procedure:

-

The prepared ligands are docked into the receptor grid using the extra precision (XP) mode of Glide.

-

The resulting docking poses are scored, and the binding interactions are analyzed. Key interactions for potent inhibitors include hydrogen bonding of the pyrrolidinone carbonyl group with residues in the oxyanion hole (e.g., Ala51, Ser122, Met123) and π-π stacking of the benzoxazole moiety with Tyr194.[1]

-

Synthesis of 4-(Benzo[d]oxazol-2-yl)-1-aryl-pyrrolidin-2-ones

This is a representative synthesis protocol for the class of compounds discussed.

-

Step 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic acids.

-

Intermediate acids are prepared by the fusion of a primary amine (e.g., benzylamine) and itaconic acid (methylidenesuccinic acid) in water.[1]

-

-

Step 2: Fusion with 2-Aminophenol.

-

The synthesized 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and 2-aminophenol (1 equivalent) are mixed.

-

Polyphosphoric acid is added as a condensing agent and solvent.

-

The mixture is heated to facilitate the cyclization and formation of the benzoxazole ring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final benzoxazole-pyrrolidinone product.[1]

-

In Vitro MAGL Inhibition Assay

-

Principle: The activity of recombinant human MAGL is measured by its ability to hydrolyze a substrate, leading to a detectable signal. The inhibitory effect of the test compounds is quantified by the reduction in this signal.

-

Procedure:

-

Recombinant human MAGL enzyme is incubated with the test compound (e.g., compounds 19 and 20 ) at various concentrations in an appropriate assay buffer.

-

A fluorogenic or colorimetric substrate for MAGL is added to initiate the reaction.

-

The reaction is allowed to proceed for a set period at a controlled temperature.

-

The fluorescence or absorbance is measured using a plate reader.

-

The percentage of inhibition is calculated relative to a control (DMSO vehicle).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Analgesic Activity: Formalin-Induced Nociception Test

This protocol assesses the analgesic potential of the compounds in a biphasic pain model.

-

Animals: Male Swiss albino mice are typically used.

-

Procedure:

-

Animals are pre-treated with the test compound (e.g., compound 20 at 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 30 minutes), a dilute solution of formalin (e.g., 2.5% in saline) is injected into the sub-plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the acute phase (0-5 minutes post-formalin) and the late/inflammatory phase (15-30 minutes post-formalin).

-

A significant reduction in the time spent on nociceptive behaviors in either phase compared to the vehicle control indicates an analgesic effect.[1]

-

References

The Biological Versatility of 2-(Pyrrolidin-3-yl)-1,3-Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyrrolidin-3-yl)-1,3-benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. We consolidate quantitative data on their anticancer, analgesic, and enzyme inhibitory properties into structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide utilizes Graphviz visualizations to elucidate relevant signaling pathways and experimental workflows, offering a clear and comprehensive understanding of the pharmacological landscape of this compound derivatives.

Introduction

The fusion of a pyrrolidine ring with a benzoxazole core creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce stereochemistry and three-dimensionality, which can enhance target binding and pharmacokinetic properties. The benzoxazole ring system is also a well-established pharmacophore, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The combination of these two moieties in the this compound framework has led to the development of potent and selective modulators of various biological targets. This guide will delve into the significant biological activities reported for these derivatives, with a focus on their potential as anticancer agents, analgesics, and enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the condensation of a substituted 2-aminophenol with a pyrrolidine-3-carboxylic acid derivative. The pyrrolidine ring is often pre-functionalized to allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

A general synthetic route involves the reaction of a 2-aminophenol with a suitably activated pyrrolidine-3-carboxylic acid, such as an acid chloride or ester, often in the presence of a coupling agent or under conditions that promote cyclization to the benzoxazole ring. The pyrrolidine nitrogen can be protected and later deprotected or substituted to generate a library of analogs. For instance, benzoxazole-clubbed 2-pyrrolidinones have been synthesized by reacting 2-aminophenol with 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas. Below, we summarize the key findings and present the available quantitative data in tabular format.

Anticancer Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for their anticancer activity is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | % Growth Inhibition | Reference |

| 19 | 4-NO₂ | SNB-75 (CNS Cancer) | 35.49 | [1] |

| 20 | 4-SO₂NH₂ | SNB-75 (CNS Cancer) | 31.88 | [1] |

Analgesic Activity

The analgesic potential of these compounds has been investigated, primarily through their ability to inhibit enzymes involved in pain signaling pathways, such as monoacylglycerol lipase (MAGL). Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can modulate pain perception.

Table 2: In Vivo Analgesic Activity of Compound 20

| Treatment | Dose (mg/kg) | Pain Response Reduction (Acute Phase) | Pain Response Reduction (Late Phase) | Reference |

| Compound 20 | 30 | Significant | Significant | [1] |

| Gabapentin (Control) | 30 | Significant | Significant | [1] |

Monoacylglycerol Lipase (MAGL) Inhibition

As mentioned, MAGL is a key target for inducing analgesia. The this compound scaffold has yielded potent and selective MAGL inhibitors.

Table 3: In Vitro MAGL Inhibitory Activity of Benzoxazole Clubbed 2-Pyrrolidinones

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (nM) for hMAGL | IC₅₀ (µM) for FAAH | Reference |

| 11 | H | >1000 | >100 | [1] |

| 12 | Benzyl | >1000 | >100 | [1] |

| 13 | 2-CH₃ | 152.3 | >100 | [1] |

| 14 | 4-CH₃ | 125.6 | >100 | [1] |

| 15 | 4-OH | 98.4 | 68 | [1] |

| 16 | 4-Cl | 85.2 | 45 | [1] |

| 17 | 4-OCH₃ | 76.5 | 32 | [1] |

| 18 | 3-Cl, 4-F | 45.8 | 25 | [1] |

| 19 | 4-NO₂ | 8.4 | >50 | [1] |

| 20 | 4-SO₂NH₂ | 7.6 | >50 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-(Benzo[d]oxazol-2-yl)-1-phenylpyrrolidin-2-one (General Procedure)

A mixture of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1 mmol) and 2-aminophenol (1 mmol) is heated in the presence of a suitable dehydrating agent or catalyst, such as polyphosphoric acid or under microwave irradiation, to facilitate the cyclization and formation of the benzoxazole ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired product. The structure is then confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Human Monoacylglycerol Lipase (hMAGL) Inhibition Assay

The hMAGL inhibitory potential of the synthesized compounds can be determined using a commercially available assay kit (e.g., from Cayman Chemical). The assay is based on the hydrolysis of a substrate by hMAGL, which produces a colored or fluorescent product. The inhibition of this reaction by the test compounds is measured spectrophotometrically or fluorometrically.

-

Reagents and Materials : Human recombinant MAGL, assay buffer, substrate (e.g., 4-nitrophenyl acetate), test compounds, and a microplate reader.

-

Procedure :

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, hMAGL enzyme, and the test compound solution to the respective wells.

-

Pre-incubate the plate to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Measure the absorbance or fluorescence at the appropriate wavelength over a specific time period.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

-

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Lines and Culture : A suitable cancer cell line (e.g., SNB-75) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure :

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

-

Formalin-Induced Nociception Test in Mice

This animal model is used to assess the analgesic activity of compounds in response to a persistent inflammatory pain stimulus.

-

Animals : Male Swiss albino mice are used for the experiment.

-

Procedure :

-

Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal or oral).

-

After a specific pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

A reduction in the licking/biting time compared to the vehicle-treated group indicates an analgesic effect.

-

Signaling Pathways and Mechanistic Visualizations

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

MAGL Inhibition and Endocannabinoid Signaling

The analgesic effects of MAGL inhibitors are primarily attributed to the enhancement of the endocannabinoid system. By inhibiting MAGL, the degradation of the endocannabinoid 2-AG is blocked, leading to its accumulation and increased activation of cannabinoid receptors (CB1 and CB2). This signaling cascade ultimately results in the modulation of pain perception.

References

in vitro evaluation of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

An In-Depth Technical Guide on the In Vitro Evaluation of 2-(Pyrrolidinyl)-1,3-Benzoxazole Derivatives

Disclaimer: Extensive literature searches did not yield specific in vitro evaluation data for the molecule 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. This guide therefore focuses on the in vitro evaluation of closely related and researched compounds: benzoxazole-pyrrolidin-2-one derivatives . The methodologies and findings presented for these derivatives offer valuable insights into the potential biological activities and evaluation strategies for the broader class of pyrrolidinyl-benzoxazoles.

Introduction

Benzoxazole and pyrrolidinone are heterocyclic moieties that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The fusion of these two scaffolds into benzoxazole-pyrrolidinone derivatives has been explored for various therapeutic applications, including antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the in vitro evaluation of these derivatives, detailing the experimental protocols and summarizing the key findings from published research.

Synthesis of Benzoxazole-Pyrrolidin-2-one Derivatives

The synthesis of benzoxazole-pyrrolidin-2-one derivatives typically involves a multi-step process. A general synthetic pathway is the fusion of appropriate amines with methylidenesuccinic acid to form 1-substituted-5-oxopyrrolidine-3-carboxylic acids. These intermediates are then reacted with 2-aminophenol in the presence of a condensing agent like polyphosphoric acid to yield the final benzoxazole-pyrrolidin-2-one derivatives.[1]

In Vitro Antibacterial Activity

The antibacterial properties of benzoxazole-pyrrolidinone derivatives have been investigated against a panel of pathogenic bacterial strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the agar diffusion method or broth microdilution method.[3][4]

-

Bacterial Strains: Common pathogenic strains such as Staphylococcus aureus (Gram-positive), Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) are used.[3][4]

-

Culture Preparation: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth) to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The synthesized benzoxazole-pyrrolidinone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Assay Procedure (Broth Microdilution):

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive controls (standard antibiotics like Cefixime) and negative controls (vehicle) are included.[3]

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Summary of Antibacterial Activity Data

The antibacterial activity of synthesized benzoxazole-pyrrolidin-2-one derivatives against various bacterial strains is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Derivative 5 | >50 | >50 | >50 | >50 | [1] |

| Derivative 6 | >50 | >50 | >50 | >50 | [1] |

| Derivative 7 | >50 | >50 | >50 | >50 | [1] |

| Derivative 8 | >50 | >50 | >50 | >50 | [1] |

| Cefixime (Std.) | 12.5 | 6.25 | 6.25 | 12.5 | [3] |

Note: Specific MIC values for derivatives 5-8 were not provided in the source, only that they were tested. The values for Cefixime are provided as a reference standard.[3]

In Vitro Anticancer Activity

Certain benzoxazole-pyrrolidinone derivatives have been evaluated for their potential as anticancer agents, particularly as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.

Experimental Protocol: Monoacylglycerol Lipase (MAGL) Inhibition Assay

The inhibitory activity of the compounds against human MAGL is determined using an in vitro enzymatic assay.

-

Enzyme and Substrate: Recombinant human MAGL and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare a range of concentrations.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

The test compound is pre-incubated with the MAGL enzyme in a buffer solution.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The formation of the product (e.g., 4-nitrophenol) is monitored spectrophotometrically over time.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of MAGL Inhibition Data

| Compound | IC50 (nM) |

| Derivative 19 (4-NO2) | 8.4 |

| Derivative 20 (4-SO2NH2) | 7.6 |

Note: The specific structures for derivatives 19 and 20 are detailed in the source literature.

Signaling Pathways and Mechanism of Action

Molecular docking studies have been employed to elucidate the potential mechanism of action of these derivatives. For antibacterial activity, it has been suggested that some benzoxazole derivatives may act by inhibiting DNA gyrase.[3] In the context of anticancer activity, certain benzoxazole-pyrrolidinones have been shown to bind to the catalytic center of MAGL, with the carbonyl group of the pyrrolidinone ring playing a key role in the interaction.

Conclusion

The in vitro evaluation of benzoxazole-pyrrolidinone derivatives has demonstrated their potential as a scaffold for the development of new therapeutic agents. While the antibacterial activity of the tested derivatives appears to be limited, their potent inhibition of MAGL suggests a promising avenue for anticancer drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

In-Depth Technical Guide: Physicochemical Properties of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines predicted values with established experimental protocols for analogous compounds, offering a robust resource for researchers.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is not extensively published, computational predictions provide valuable initial insights.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem |

| Molecular Weight | 188.23 g/mol | PubChem[1] |

| XlogP (Predicted) | 1.6 | PubChem[1] |

| CAS Number (HCl salt) | 2503204-30-4 | Sigma-Aldrich[2] |

| Molecular Weight (HCl salt) | 224.69 g/mol | Sigma-Aldrich[2] |

Note: XlogP is a calculated measure of lipophilicity, a key indicator of a compound's ability to cross cell membranes.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining key physicochemical properties. These protocols are broadly applicable to heterocyclic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the pyrrolidine ring in this compound, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is determined by its partitioning between an organic solvent (n-octanol) and an aqueous phase.

Methodology (Shake-Flask Method):

-

A known concentration of the compound is dissolved in either n-octanol or water.

-

Equal volumes of the n-octanol and aqueous phases are combined in a flask.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 to simulate physiological conditions).

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).

-

The solubility is expressed in units such as mg/mL or µM.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the benzoxazole and pyrrolidine moieties are present in numerous biologically active compounds. This suggests potential therapeutic applications for this molecule.

Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Antibacterial and Antifungal Activity : Benzoxazole-containing compounds have shown efficacy against various microbial strains.

-

Anticancer Activity : Some benzoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Analgesic and Anti-inflammatory Activity : This class of compounds has been investigated for its potential to alleviate pain and inflammation.

The pyrrolidine ring is a common scaffold in medicinal chemistry, often contributing to the binding of molecules to their biological targets. For instance, pyrrolidine-containing compounds have been developed as inhibitors of enzymes and as ligands for various receptors.

Based on the activities of related compounds, a potential experimental workflow for the biological evaluation of this compound could involve initial screening against a panel of cancer cell lines and microbial strains, followed by more targeted assays to elucidate its mechanism of action.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Hypothetical Biological Screening Cascade

Caption: A hypothetical screening cascade for evaluating the biological activity of this compound.

References

Potential Therapeutic Targets of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Pyrrolidin-3-yl)-1,3-benzoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological activity across a range of therapeutic areas. While direct studies on the parent molecule are limited in publicly accessible literature, extensive research on closely related analogues reveals three primary potential therapeutic targets: Monoacylglycerol Lipase (MAGL) , Histamine H3 (H₃) receptors , and voltage-gated sodium channels (Nav) . This technical guide provides an in-depth analysis of these targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Monoacylglycerol Lipase (MAGL) Inhibition: A Promising Avenue for Analgesic and Anti-cancer Therapies

Derivatives of this compound, particularly benzoxazole-clubbed 2-pyrrolidinones, have emerged as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors (CB₁ and CB₂), leading to analgesic effects. Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby contributing to anti-inflammatory and anti-cancer effects.[1]

Quantitative Data: In Vitro Potency of Benzoxazole-Pyrrolidinone MAGL Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of benzoxazole-pyrrolidinone derivatives against human MAGL (hMAGL) and their selectivity over Fatty Acid Amide Hydrolase (FAAH).

| Compound ID | Structure | hMAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) | Reference |

| 19 | 4-(Benzo[d]oxazol-2-yl)-1-(4-nitrophenyl)pyrrolidin-2-one | 8.4 | > 50 | [1] |

| 20 | 4-(Benzo[d]oxazol-2-yl)-1-(4-sulfamoylphenyl)pyrrolidin-2-one | 7.6 | > 50 | [1] |

| 15 | 4-(Benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |

| 16 | 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |

| 18 | 4-(Benzo[d]oxazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |

Signaling Pathway: MAGL Inhibition

Experimental Protocol: Fluorogenic MAGL Inhibition Assay

This protocol is adapted from a generic fluorogenic assay for MAGL inhibitor screening.[2][3]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against human recombinant MAGL.

Materials:

-

Human recombinant MAGL enzyme

-

MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate or 7-hydroxyresorufinyl arachidonate)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., JZL184)

-

96-well black microplate

-

Fluorescence plate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare the MAGL enzyme solution by diluting the stock enzyme in MAGL assay buffer to the desired concentration.

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Prepare the MAGL substrate working solution in DMSO.

-

-

Assay Plate Setup:

-

Add 88 µl of MAGL Assay Buffer and 2 µl of MAGL Enzyme 50X Stock Solution to each well.[2]

-

Add 5 µl of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

-

Include a background control with assay buffer and substrate but no enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.[2]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 5 µl of the MAGL substrate working solution to all wells.

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for 7-hydroxycoumarin) in a kinetic mode for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Histamine H₃ Receptor Antagonism: A Target for Neurological and Cognitive Disorders

Pyrrolidine-based compounds have been extensively investigated as antagonists of the Histamine H₃ receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H₃ receptor antagonists are being explored for their potential in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter levels.

Quantitative Data: In Vitro Affinity of Pyrrolidine Derivatives for the H₃ Receptor

The following table presents the binding affinities (Ki) of various pyrrolidine derivatives for the human Histamine H₃ receptor.

| Compound Class | Specific Compound Example | hH₃R Ki (nM) | Reference |

| Pyrrolidin-3-yl-N-methylbenzamides | Compound 32 | Potent (specific value not provided) | |

| Substituted Pyrrolidines | (2S,4R)-1-[2-(4-cyclobutyl-[2][4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | High Affinity (specific value not provided) | |

| Piperazine Derivatives | Compound 17 | 518 | [5] |

| Dual-acting Ligands | 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 25 | [6] |

Experimental Protocol: H₃ Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assays for the H₃ receptor.[7][8]

Objective: To determine the binding affinity (Ki) of test compounds for the Histamine H₃ receptor.

Materials:

-

Cell membranes expressing the human H₃ receptor (e.g., from HEK293T cells)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-N-α-methylhistamine, [³H]-NAMH)

-

Non-specific binding control (e.g., clobenpropit or histamine at a high concentration)

-

Test compounds (dissolved in an appropriate solvent)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from cells overexpressing the H₃ receptor.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-NAMH), and varying concentrations of the test compound in binding buffer.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of an unlabeled H₃ receptor ligand (e.g., 10 µM clobenpropit).[8]

-

-

Incubation:

-

Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.[8]

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioactivity.

-

-

Detection:

-

Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Voltage-Gated Sodium Channel (Nav) Blockade: Potential for Anticonvulsant and Neuroprotective Applications

Pyrrolidine derivatives have been identified as blockers of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[9] By blocking these channels, these compounds can reduce neuronal excitability, making them promising candidates for the treatment of epilepsy and other neurological conditions characterized by excessive neuronal firing.

Quantitative Data: Anticonvulsant Activity of Pyrrolidine Derivatives

The following table summarizes the in vivo anticonvulsant activity of various pyrrolidine derivatives in animal models.

| Compound Class | Specific Compound Example | Animal Model | Anticonvulsant Activity (ED₅₀ mg/kg) | Reference |

| 3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione | 3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | MES (mice) | 14.90 | [10][11] |

| 3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione | 3-(Benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | scPTZ (mice) | 42.30 | [10][11] |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 30 | MES (mice) | 45.6 | [12] |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 30 | 6 Hz (32 mA) (mice) | 39.5 | [12] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | MES (mice) | 49.6 | [13] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | 6 Hz (32 mA) (mice) | 31.3 | [13] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | scPTZ (mice) | 67.4 | [13] |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique used to assess the effect of compounds on voltage-gated sodium channels.[14][15]

Objective: To characterize the inhibitory effect of test compounds on voltage-gated sodium currents in a cellular model.

Materials:

-

Cells expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7)

-

Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

-

Borosilicate glass pipettes

-

Intracellular (pipette) solution

-

Extracellular (bath) solution

-

Test compounds

Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture cells expressing the sodium channel of interest on glass coverslips.

-

-

Pipette Preparation:

-

Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

-

Gigaohm Seal Formation:

-

Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Voltage-Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential where most sodium channels are in a closed state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward currents. This constitutes the baseline recording.

-

-

Compound Application:

-

Perfuse the recording chamber with the extracellular solution containing the test compound at a known concentration.

-

-

Post-Compound Recording:

-

After a sufficient incubation period, repeat the voltage-clamp protocol to record the sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Compare the peak current amplitude, and the kinetics of activation and inactivation of the sodium currents before and after compound application.

-

To determine the IC₅₀, apply a range of compound concentrations and measure the percentage of current inhibition at each concentration. Plot the data and fit to a dose-response curve.

-

Synthesis of the this compound Scaffold

While a direct, published synthesis for this compound was not identified in the searched literature, a plausible synthetic route can be inferred from the synthesis of related benzoxazole and pyrrolidine derivatives. A common method for the formation of the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The pyrrolidine moiety can be introduced as part of the carboxylic acid component.

A potential synthetic approach could involve the reaction of 2-aminophenol with a suitably protected pyrrolidine-3-carboxylic acid, followed by deprotection. For example, N-Boc-pyrrolidine-3-carboxylic acid could be coupled with 2-aminophenol using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC), followed by cyclization to form the benzoxazole ring. The final step would be the removal of the Boc protecting group under acidic conditions to yield the target compound.

Conclusion

The this compound scaffold holds significant therapeutic potential, with its derivatives demonstrating potent activity against three key drug targets: Monoacylglycerol Lipase, the Histamine H₃ receptor, and voltage-gated sodium channels. The modulation of these targets offers promising therapeutic strategies for a wide range of disorders, including pain, inflammation, cancer, and various neurological and cognitive conditions. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile chemical scaffold. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to elucidate detailed structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties for each of these promising therapeutic targets.

References

- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazole-Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the benzoxazole and pyrrolidine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, biological activities, and the evolution of their application in drug discovery. The inherent drug-like properties of both the benzoxazole moiety, a bicyclic aromatic system, and the pyrrolidine ring, a versatile saturated heterocycle, have made their combination a fruitful area of research for developing novel therapeutic agents. This guide will serve as a comprehensive resource, summarizing key quantitative data, providing detailed experimental protocols, and illustrating important concepts through logical diagrams.

Historical Context and Discovery

The development of benzoxazole-pyrrolidine compounds does not follow a linear path to a single discovery. Instead, their emergence is the result of a convergent evolution in medicinal chemistry, where the strategic combination of known pharmacophores has led to the creation of novel molecular entities with enhanced biological activity.

The benzoxazole core itself has been a staple in medicinal chemistry for decades, with early research highlighting its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Similarly, the pyrrolidine ring is a fundamental component of many natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for chemical modification.

The deliberate linkage of these two scaffolds appears to have gained traction in more recent years, driven by the principles of rational drug design. Researchers, armed with an understanding of the structure-activity relationships of both individual moieties, began to explore their combined potential. A significant area of investigation has been the development of enzyme inhibitors, where the benzoxazole portion can interact with aromatic-binding regions and the pyrrolidine core can be functionalized to target specific active site residues.

A notable application of this scaffold is in the development of inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in neurological disorders and cancer.[5] The design of these inhibitors often features a pyrrolidin-2-one core linked to a benzoxazole group, demonstrating the successful application of this hybrid scaffold in targeting specific biological pathways.

Quantitative Biological Data

The biological activity of benzoxazole-pyrrolidine derivatives has been quantified against various targets, including enzymes, bacterial strains, and cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Monoacylglycerol Lipase (MAGL) Inhibitory Activity

| Compound ID | Substitution Pattern | IC50 (nM) | Reference |

| 19 | 4-NO2 phenyl | 8.4 | [6][5][7] |

| 20 | 4-SO2NH2 phenyl | 7.6 | [6][5][7] |

| 15 | 4-OCH3 phenyl | 65 | [5] |

| 16 | 3-Cl, 4-F phenyl | 34 | [5] |

| 18 | 4-Cl phenyl | 42 | [5] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 8 | Bacillus subtilis | High | [8] |

| 13 | Bacillus subtilis | Moderate | [8] |

| 28 | Bacillus subtilis | High | [8] |

| 33 | Bacillus subtilis | High | [8] |

| Benzoxazole Derivative | Enterococcus faecalis | 64 | [9] |

Table 3: Anticancer Activity (Growth Inhibition - GI50)

| Compound ID | Cell Line | % Growth Inhibition | Reference |

| 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49 | [1][6][7] |

| 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88 | [1][6][7] |

Experimental Protocols

The synthesis of benzoxazole-pyrrolidine compounds typically involves a multi-step process. Below are detailed methodologies for key synthetic steps and biological assays, based on recurring protocols in the literature.

General Synthesis of 4-(Benzoxazol-2-yl)-pyrrolidin-2-ones

This protocol describes a common synthetic route to the benzoxazole-pyrrolidinone scaffold.

Step 1: Synthesis of N-substituted-5-oxopyrrolidine-3-carboxylic acid A mixture of a primary amine (1.0 eq) and itaconic acid (1.1 eq) in a suitable solvent (e.g., water or ethanol) is heated to reflux for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the N-substituted-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Condensation with 2-aminophenol to form the benzoxazole ring The N-substituted-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and 2-aminophenol (1.0 eq) are heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (typically 120-160 °C) for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution and water, and then purified by recrystallization or column chromatography to afford the final 4-(benzoxazol-2-yl)-pyrrolidin-2-one derivative.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol outlines a typical procedure for assessing the MAGL inhibitory activity of the synthesized compounds.

-

Enzyme and Substrate Preparation: Human recombinant MAGL is used as the enzyme source. A fluorescent substrate, such as 4-methylumbelliferyl butyrate, is prepared in a suitable buffer (e.g., Tris-HCl with BSA).

-

Inhibition Assay: The assay is performed in a 96-well plate format. The test compounds, dissolved in DMSO, are pre-incubated with the MAGL enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorescent substrate. The increase in fluorescence, resulting from the hydrolysis of the substrate by MAGL, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to a control containing only DMSO. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to benzoxazole-pyrrolidine compounds.

Conclusion

The strategic amalgamation of the benzoxazole and pyrrolidine scaffolds has proven to be a highly effective approach in modern drug discovery. These hybrid molecules have demonstrated significant potential as inhibitors of key biological targets, leading to promising analgesic, anticancer, and antibacterial activities. This technical guide has provided a comprehensive overview of the discovery, history, and key technical aspects of benzoxazole-pyrrolidine compounds. The presented data, protocols, and diagrams offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, and it is anticipated that this privileged scaffold will continue to be a source of novel therapeutic agents in the future.

References

- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]

- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

theoretical and computational studies of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-(Pyrrolidinyl)-1,3-benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(Pyrrolidinyl)-1,3-benzoxazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the combination of two potent pharmacophores: the benzoxazole moiety, known for its wide range of biological activities, and the pyrrolidine ring, a versatile scaffold in drug discovery.[1][2][3] This document details the synthesis, computational analysis, and biological evaluation of these derivatives, presenting quantitative data, experimental protocols, and logical workflows to serve as a resource for researchers in the field.

Synthesis and Structural Elucidation

The primary synthetic route to 2-(pyrrolidinyl)-1,3-benzoxazole derivatives involves the condensation of a substituted 5-oxopyrrolidine-3-carboxylic acid with 2-aminophenol.[4][5] This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[4][5] The resulting compounds are then purified, commonly via column chromatography.

Experimental Protocol: General Synthesis

A mixture of an appropriate 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), 2-aminophenol (1 equivalent), and polyphosphoric acid is heated to approximately 150-165°C and stirred for 2 to 4 hours.[4][5] Following the reaction, the mixture is cooled and neutralized with a sodium carbonate solution. The resulting precipitate is collected, washed, and purified by column chromatography to yield the final 2-(pyrrolidin-2-on-4-yl)-1,3-benzoxazole derivative.[4][5]

Structural Characterization Data

The structures of synthesized derivatives are confirmed using various spectroscopic techniques. The data below is representative of this class of compounds.[4][5]

| Compound | Yield (%) | M.P. (°C) | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) | Ref |

| 4-(Benzo[d]oxazol-2-yl)-1-benzylpyrrolidin-2-one (11) | - | - | 1703 (C=O), 1621 (C=N) | 2.60-2.77 (m, 2H), 3.13-3.18 (m, 1H), 3.81-3.86 (m, 2H), 3.95-4.01 (m, 2H), 7.38-7.96 (m, 9H) | 292.14 [M]⁺ | [4] |

| 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (16) | 68% | 187-189 | 1690 (C=O), 1613 (C=N), 1388 (C-N), 765 (C-Cl) | 7.73-7.96 (m, Ar-H) | - | [4] |

| 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one (5) | 45% | 87-89 | 1702 (C=O), 1622 (C=N), 1390 (C-N) | 2.89-3.09 (m, 2H), 3.76 (s, 3H), 4.00-4.07 (m, 1H), 4.16-4.32 (m, 2H), 7.55-8.13 (m, 4H) | 216.11 [M]⁺ | [5] |

Theoretical and Computational Analysis

Computational chemistry plays a pivotal role in understanding the properties of 2-(pyrrolidinyl)-1,3-benzoxazole derivatives, predicting their biological activity, and elucidating their mechanism of action at a molecular level. Key methods employed include Density Functional Theory (DFT) and molecular docking.[1][5]

Methodologies

Density Functional Theory (DFT): DFT studies are performed to understand the electronic structure and stability of the synthesized molecules.[1][5] Calculations are typically used to optimize the molecular geometry and to predict spectroscopic data, such as NMR chemical shifts. A comparison between the theoretically predicted and experimentally obtained NMR data serves to validate the proposed chemical structures.[1][5]

Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein.[1] It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The results are often expressed as a binding energy or docking score, which can be used to rank potential drug candidates and guide further optimization.[1][5]

Key Computational and Biological Findings

The combination of computational predictions and experimental validation is crucial for establishing a structure-activity relationship (SAR). For example, molecular docking studies on a series of benzoxazole-pyrrolidinone derivatives identified specific compounds with high predicted binding affinities to their biological targets, which correlated with their observed biological activity.[1][4]

| Derivative | Target | Binding Energy (kcal/mol) | Biological Activity (IC₅₀) | Key Finding | Ref |

| Derivative 8 | Bacterial Target | -8.54 | - | Identified as the most promising derivative based on significant binding interactions. | [1][5] |

| Compound 19 (4-NO₂) | Human MAGL | - | 8.4 nM | Potent inhibitor of monoacylglycerol lipase (MAGL). | [4] |

| Compound 20 (4-SO₂NH₂) | Human MAGL | - | 7.6 nM | The most active MAGL inhibitor in the series, demonstrating strong anticancer and analgesic potential. | [4] |

Structure-Activity Relationship (SAR)

The data gathered from synthesis, biological screening, and computational studies enables the development of a Structure-Activity Relationship (SAR). This logical framework helps to identify the chemical features of the molecules that are critical for their biological activity.

For the 2-(pyrrolidinyl)-1,3-benzoxazole class, studies have shown that substitutions on the pyrrolidinone nitrogen and the benzoxazole ring significantly influence biological activity. For instance, in a series of MAGL inhibitors, derivatives with electron-withdrawing groups like nitro (NO₂) and sulfonamide (SO₂NH₂) at the para-position of a phenyl ring attached to the pyrrolidinone nitrogen showed the highest potency.[4] This suggests that these groups may be involved in crucial interactions within the enzyme's active site, a hypothesis that can be further explored and validated through molecular docking.[4]

Conclusion

The integration of synthetic chemistry with theoretical and computational studies provides a powerful paradigm for the discovery and development of novel 2-(pyrrolidinyl)-1,3-benzoxazole derivatives. DFT and molecular docking have proven to be invaluable tools for structural validation, understanding ligand-target interactions, and rationalizing observed biological activities. The quantitative data and workflows presented in this guide highlight the systematic approach used to establish robust structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoxazole and pyrrolidine scaffolds are prominent heterocyclic structures known for their diverse pharmacological activities, including antibacterial properties. The novel compound, 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, which incorporates both of these important pharmacophores, represents a promising candidate for antibacterial drug discovery.

These application notes provide a comprehensive guide for researchers on the utilization of this compound in a variety of antibacterial assays. The included protocols are based on established methodologies for evaluating the antibacterial efficacy of new chemical entities. While specific data for this compound is not yet established, this document presents illustrative data from studies on structurally related benzoxazole and pyrrolidine derivatives to guide experimental design and data interpretation.

Data Presentation: Antibacterial Activity of Related Benzoxazole and Pyrrolidine Derivatives

The following tables summarize the antibacterial activity of various benzoxazole and pyrrolidine derivatives against common Gram-positive and Gram-negative bacteria. This data serves as a reference for the potential activity spectrum of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzoxazole-pyrrolidin-2-one derivatives | Staphylococcus aureus | 16 - 128 | [1] |

| Bacillus subtilis | 64 - 128 | [1] | |

| Escherichia coli | >256 | [1] | |

| Pseudomonas aeruginosa | >256 | [1] | |

| 2-Arylbenzoxazole derivatives | Enterococcus faecalis | 0.5 | [2] |

| Pseudomonas aeruginosa | 0.25 | [2] | |

| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus | 30.53 ± 0.42 (Zone of Inhibition in mm at 400 µg) | [3] |

| Bacillus cereus | 21.70 ± 0.36 (Zone of Inhibition in mm at 400 µg) | [3] |

Note: The above data is for illustrative purposes and represents the activity of related, but not identical, compounds.

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with solvent)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with solvent), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the initial bacteria survive).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial antibacterial screening of a novel compound like this compound.

Caption: Workflow for antibacterial evaluation.

Hypothesized Signaling Pathway Inhibition

While the specific mechanism of action for this compound is unknown, many antibacterial agents target essential bacterial signaling pathways. The following diagram depicts a generalized representation of a potential inhibitory mechanism.

Caption: Hypothesized mechanism of action.

Conclusion

The protocols and information provided herein offer a solid foundation for the antibacterial evaluation of this compound. By employing these standardized assays, researchers can effectively characterize the antibacterial profile of this novel compound and assess its potential as a future therapeutic agent. Further studies will be necessary to elucidate its precise mechanism of action and to optimize its activity through medicinal chemistry efforts.

References

protocol for dissolving 2-(Pyrrolidin-3-yl)-1,3-benzoxazole for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole for various experimental purposes. The following procedures are based on the general properties of benzoxazole and pyrrolidine derivatives and are intended to serve as a starting point for laboratory use.

Physicochemical Properties and Solubility

The solubility of this compound has not been extensively reported. However, based on the chemical structure, which includes a heterocyclic benzoxazole moiety and a pyrrolidine ring, its solubility can be inferred for common laboratory solvents. Benzoxazole derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols to varying extents.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Concentration Range | Notes |

| Dimethyl Sulfoxide (DMSO) | High | > 10 mM | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Moderate | 1-10 mM | May require warming to fully dissolve. |

| Methanol | Moderate | 1-10 mM | Similar to ethanol, warming may be necessary. |

| Phosphate-Buffered Saline (PBS) | Low | < 1 mg/mL | Solubility in aqueous solutions is expected to be limited. The final concentration of organic solvent in aqueous working solutions should be kept low (typically <1%). |

| Water | Very Low | Insoluble | Direct dissolution in water is not recommended. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. The compound may be flammable.

-

Health Hazards: Avoid contact with skin and eyes. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out a quantity equivalent to 10 µmoles of the compound. Note: The exact mass will depend on the molecular weight of the specific salt form of the compound being used.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution, if you weighed 10 µmoles of the compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock solution, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.

-

Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

-

Application: Add the prepared working solutions to your cell cultures and proceed with your experimental assay.

Visualizations

The following diagrams illustrate the key workflows described in this protocol.

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Caption: Workflow for preparing working solutions for cell culture experiments.

Application Notes and Protocols for High-Throughput Screening of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify and characterize novel anti-cancer agents based on the 2-(Pyrrolidin-3-yl)-1,3-benzoxazole scaffold. While direct HTS data for the parent compound is not extensively published, the protocols outlined below are based on established methodologies for evaluating the cytotoxicity of small molecules against cancer cell lines. The provided data are hypothetical but representative of what might be observed for active compounds in such screens.

Introduction